molecular formula C29H46F2O2 B027800 24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 CAS No. 106647-61-4

24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3

Cat. No. B027800
M. Wt: 464.7 g/mol
InChI Key: NATOOCTZNLKFIB-FEFNYKTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 is a synthetic vitamin D analog that has been extensively studied for its potential therapeutic applications. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3 and its analogues have been synthesized and studied for their biological activity. These compounds are highly potent analogues of vitamin D, exhibiting similar bioactivity to natural sterols like 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. These analogues have shown varying affinities for vitamin D binding protein and intestinal cytosol receptors, and they can induce the synthesis of calcium-binding protein in organ-culture duodenum, demonstrating their significant role in vitamin D-related biological functions (Gill et al., 1990).

Importance in Early Development

Research has highlighted the biological importance of these compounds in early development. Studies comparing 24,24-Difluoro-25-hydroxyvitamin D3 with 25-hydroxyvitamin D3 in young rats showed that both compounds were equally active in stimulating active calcium transport in the intestine, maintaining normal concentrations of calcium and phosphorus in the plasma, and promoting bone growth and mineralization. This underscores that the hydroxyl group at the 24 position is not critical for calcium-phosphate homeostasis during growth and bone development (Halloran et al., 1981).

Role in Bone Health

Further research has focused on the role of these vitamin D analogues in preventing osteopenia and osteoporosis. Various analogues of 1α,25-dihydroxyvitamin D3, including compounds with elongated side chains, have been investigated for their effectiveness in preventing bone density loss in rat models. These studies suggest potential applications of these compounds in treating bone-related disorders (Harada et al., 1995; Harada et al., 1993).

Metabolism and Binding Properties

The metabolism and binding properties of 24,24-difluoro-25-hydroxyvitamin D3 have been thoroughly investigated. These studies provide insights into the functional roles of this compound, emphasizing its similarity to 25-hydroxyvitamin D3 in various vitamin D functions. The stability of C-F bonds in vivo and the non-hydroxylation of C-24 in these compounds have been crucial points of study, influencing their binding and activity (Tanaka et al., 1983; Okamoto et al., 1983).

properties

CAS RN

106647-61-4

Product Name

24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3

Molecular Formula

C29H46F2O2

Molecular Weight

464.7 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C29H46F2O2/c1-6-28(33,7-2)29(30,31)18-16-21(4)25-14-15-26-22(9-8-17-27(25,26)5)11-12-23-19-24(32)13-10-20(23)3/h11-12,21,24-26,32-33H,3,6-10,13-19H2,1-2,4-5H3/b22-11+,23-12-/t21-,24+,25-,26?,27-/m1/s1

InChI Key

NATOOCTZNLKFIB-FEFNYKTISA-N

Isomeric SMILES

CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(F)F)O

SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)(F)F)O

Canonical SMILES

CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)(F)F)O

synonyms

24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3
DFDM-calcifediol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3
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24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3
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24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3
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Reactant of Route 6
24,24-Difluoro-25-hydroxy-26,27-dimethylvitamin D3

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